RORγ Inverse Agonism: Weak Activity Distinguished from Potent Pyrrolidine-Sulfonamide RORγt Inverse Agonists
BindingDB reports an IC50 >20,000 nM for 3,4-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide against human RORγ in a cell-based luciferase reporter gene assay, categorizing it as essentially inactive on this target [1]. This is contrasted with the potent phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists, which exhibit IC50 values in the low nanomolar range (e.g., <100 nM) and demonstrate >180-fold selectivity over other ROR isoforms [2]. The target compound's lack of RORγ activity is a negative differentiator, useful for excluding it from RORγ-mediated pathways in experimental design.
| Evidence Dimension | RORγ Inverse Agonist Activity |
|---|---|
| Target Compound Data | IC50 >20,000 nM |
| Comparator Or Baseline | Phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone series (e.g., Compound 2): IC50 <100 nM |
| Quantified Difference | >200-fold higher IC50 (~200x less potent) |
| Conditions | Human RORγ1 expressed in HEK293 cells; 16 hr incubation; luciferase reporter gene assay |
Why This Matters
This data explicitly rules out this compound for RORγ-targeted applications, preventing wasted procurement for Th17/IL-17 pathway research where potent inverse agonists are required.
- [1] BindingDB. BDBM50012271 (CHEMBL1093421). Affinity Data for Nuclear Receptor ROR-gamma. The University of Tokyo / ChEMBL. View Source
- [2] Duan, J., et al. (2019). Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. Journal of Medicinal Chemistry, 62(17), 7829-7853. View Source
